![molecular formula C6H11F3N2 B1371020 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine CAS No. 1096861-79-8](/img/structure/B1371020.png)
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine
Overview
Description
“1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine” is a chemical compound with the CAS Number 1096861-79-8 . It has a molecular weight of 168.16 . The compound is in liquid form and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine” is 1S/C6H11F3N2/c7-6(8,9)4-11-2-1-5(10)3-11/h5H,1-4,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine” is a liquid at room temperature . The compound is stored at a temperature of 4°C .Scientific Research Applications
Synthesis and Characterization
- Synthesis in Coordination Chemistry : A study by Amirnasr et al. (2002) synthesized complexes involving pyrrolidine derivatives, demonstrating the potential of such compounds in coordination chemistry. They specifically investigated the synthesis and characterization of trans-[Co(III)(bpb)(amine)2]X complexes, including those with pyrrolidine, and analyzed their crystal and molecular structures (Amirnasr, Schenk, & Meghdadi, 2002).
Asymmetric Synthesis
- Organocatalytic Domino Reactions : Zhi et al. (2016) explored the asymmetric synthesis of trifluoromethyl-substituted pyrrolidines. They developed a method involving an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence, highlighting the relevance of such compounds in the synthesis of medically valuable substances (Zhi, Zhao, Liu, Wang, & Enders, 2016).
Chemical Reactions
- Michael Addition Reactions : Research by Tsuge et al. (1997) on the synthesis of l-(3,3,3-Trifluoro-l-propenylsulfonyl)pyrrolidine showed how Michael addition of nucleophiles to pyrrolidine derivatives can be effective, emphasizing the compound's role in organic synthesis and pharmaceutical applications (Tsuge, Takumi, Okano, & Eguchi, 1997).
Material Science
- Polyimide Synthesis : Chung et al. (2006) synthesized novel fluorinated polyimides using a trifluoromethyl-substituted bis(ether amine) monomer, which relates to pyrrolidine derivatives. This highlights its application in creating materials with specific properties like low dielectric constants and high thermal stability (Chung, Tzu, & Hsiao, 2006).
Catalysis
- Copper Iodide Catalysis : Zhao and Seidel (2015) investigated the use of pyrrolidine in asymmetric A(3) reactions, using a Cu(I)/acid-thiourea catalyst combination. This research demonstrates the utility of pyrrolidine derivatives in catalytic processes to achieve high enantioselectivity (Zhao & Seidel, 2015).
Safety And Hazards
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)4-11-2-1-5(10)3-11/h5H,1-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCLPIBLZPOZRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine | |
CAS RN |
1096861-79-8 | |
Record name | 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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